molecular formula C7H8F6O2 B091624 Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate CAS No. 17327-34-3

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No.: B091624
CAS No.: 17327-34-3
M. Wt: 238.13 g/mol
InChI Key: YFOXNPBIIPXUCG-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is an organic compound with the molecular formula C7H8F6O2. It is a colorless liquid known for its high fluorine content, which imparts unique chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate can be synthesized through several methods. One common route involves the esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid.

    Reduction: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

  • Ethyl 4,4,4-trifluorocrotonate
  • Ethyl 4,4,4-trifluoro-2-butynoate

This detailed article provides a comprehensive overview of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOXNPBIIPXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371935
Record name Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17327-34-3
Record name Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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